molecular formula C26H23ClFN3O3S B2889285 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1115360-61-6

4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2889285
CAS No.: 1115360-61-6
M. Wt: 512
InChI Key: QWMXEWWLJOOOKH-UHFFFAOYSA-N
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Description

4-((2-((2-Chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide (ID: K289-0277) is a quinazolinone derivative featuring a 2-chloro-4-fluorobenzylthio group at position 2 of the quinazolinone core and an N-(2-methoxyethyl)benzamide moiety at position 2. Its molecular formula is C₂₅H₂₂ClN₃O₃S, with a molecular weight of 479.98 g/mol .

Properties

IUPAC Name

4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O3S/c1-34-13-12-29-24(32)18-8-6-17(7-9-18)15-31-25(33)21-4-2-3-5-23(21)30-26(31)35-16-19-10-11-20(28)14-22(19)27/h2-11,14H,12-13,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMXEWWLJOOOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a synthetic molecule of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a quinazoline core, a benzamide moiety, and a chloro-fluorobenzyl substituent. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. This compound may similarly affect histone deacetylases (HDACs), which play a crucial role in cancer progression.
  • Antitumor Activity : Preliminary studies suggest that compounds related to this structure can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The mechanism may involve cell cycle arrest and modulation of apoptotic pathways.

Biological Activity Data

Activity IC50 Value Cell Line Reference
Antiproliferative1.30 μMHepG2
HDAC Inhibition95.48 nMHDAC3
Apoptosis Induction-Various-

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor efficacy of compounds similar to the target molecule in HepG2 liver cancer cells. The results indicated significant inhibition of cell proliferation, with an IC50 value of 1.30 μM, demonstrating the potential for therapeutic application in liver cancer treatment .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of quinazoline derivatives in models of epilepsy. The findings suggested that these compounds could modulate neurotransmitter levels and reduce oxidative stress, highlighting their potential as anti-seizure agents .
  • Mechanistic Insights : Research into the mechanisms revealed that certain derivatives could promote apoptosis through G2/M phase arrest and modulation of key apoptotic proteins, providing insights into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Compound ID/Name Molecular Formula MW (g/mol) Key Substituents Structural Differences
Target: K289-0277 C₂₅H₂₂ClN₃O₃S 479.98 2-chloro-4-fluorobenzylthio, N-(2-methoxyethyl)benzamide Reference compound for comparison.
T604-0561 C₂₃H₂₄ClN₃O₄ 441.91 3-chlorophenyl, 2-hydroxyethyl, pyrimidinone core Pyrimidinone core replaces quinazolinone; lacks sulfur and fluorinated substituents.
K284-4165 C₃₂H₃₄BrN₅O₅S 680.62 6-bromo, 2-(4-(2-methoxyphenyl)piperazinyl)ethylthio Bromine substituent; extended piperazine chain enhances bulk and potential CNS activity.
Compound 4d C₂₂H₁₈FN₃O₃ 391.40 4-fluorophenyl, 3-methoxybenzamide Lacks thioether linkage; simplified quinazolinone with methoxybenzamide.
Compound 21 C₂₄H₂₀ClN₅O₃S₂ 534.02 2-chlorophenyl hydrazineyl, benzenesulfonamide Sulfonamide group instead of benzamide; hydrazineyl side chain.
Key Observations:
  • Thioether vs. Sulfonamide : The target’s benzylthio group () differs from sulfonamide analogs (e.g., Compound 21), which are associated with carbonic anhydrase inhibition .
  • Halogenation: The 2-chloro-4-fluoro substitution on the benzyl group may enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., Compound 4d) .
  • Amide Variations : The N-(2-methoxyethyl)benzamide group in the target contrasts with simpler benzamides (e.g., Compound 4d) or bulkier piperazine-containing analogs (K284-4165), affecting solubility and bioavailability .
Yield and Purity:
  • Yields for similar compounds range from 74–88% (–3, 7), suggesting the target compound’s synthesis could achieve comparable efficiency with optimized conditions.
  • Purity is confirmed via NMR and MS (), which are critical for validating the target’s structural integrity.
Physicochemical Properties:
  • Molecular Weight : At 479.98 g/mol, the target falls within the acceptable range for drug-likeness, whereas K284-4165 (680.62 g/mol) may face bioavailability challenges .

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